![molecular formula C14H17NO5 B4163598 1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4163598.png)
1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione
Overview
Description
1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been widely studied for its potential application in treating various neurological and psychiatric disorders.
Mechanism of Action
1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione selectively binds to the allosteric site of mGluR5, preventing its activation by glutamate. This results in a decrease in intracellular calcium signaling and a reduction in glutamate release, ultimately leading to a decrease in excitatory neurotransmission.
Biochemical and Physiological Effects:
1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione has been shown to modulate dopamine release in the nucleus accumbens, a key brain region involved in reward processing and addiction. It has also been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione in lab experiments is its selectivity for mGluR5, which allows for more precise modulation of glutamate transmission. However, its relatively low potency and solubility can limit its use in certain experimental settings.
Future Directions
Further research is needed to fully understand the potential therapeutic applications of 1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione in various neurological and psychiatric disorders. Additionally, the development of more potent and selective mGluR5 antagonists may lead to improved treatment options for these conditions.
Scientific Research Applications
1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione has been extensively studied for its potential application in treating various neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia. Its selective antagonism of mGluR5 has been shown to modulate dopamine release, reduce glutamate transmission, and improve cognitive function.
properties
IUPAC Name |
1-[2-(2-methoxy-4-methylphenoxy)ethoxy]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-10-3-4-11(12(9-10)18-2)19-7-8-20-15-13(16)5-6-14(15)17/h3-4,9H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNXEQFTVVNUFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCON2C(=O)CCC2=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24781774 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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